molecular formula C15H19NO3S2 B7054843 3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole

3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole

Cat. No.: B7054843
M. Wt: 325.5 g/mol
InChI Key: NGZPNCWGIKWLRL-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole is an organic compound characterized by its complex structure, which includes a cyclohexylmethylsulfonyl group, a thiophene ring, and an oxazole ring

Properties

IUPAC Name

3-(cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c17-21(18,10-12-5-2-1-3-6-12)11-13-9-14(19-16-13)15-7-4-8-20-15/h4,7-9,12H,1-3,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZPNCWGIKWLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new drugs for treating diseases such as cancer, inflammation, and infections.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and oxazole groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethylsulfonylmethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Cyclohexylmethylsulfonylmethyl)-5-furyl-1,2-oxazole: Contains a furan ring instead of a thiophene ring.

Uniqueness

3-(Cyclohexylmethylsulfonylmethyl)-5-thiophen-2-yl-1,2-oxazole is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl or furan rings. This uniqueness can be exploited in designing compounds with specific electronic or steric requirements for targeted applications.

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